molecular formula C8H11ClFNO B1415305 3-Fluoro-5-methoxybenzylamine hydrochloride CAS No. 1158269-22-7

3-Fluoro-5-methoxybenzylamine hydrochloride

Cat. No.: B1415305
CAS No.: 1158269-22-7
M. Wt: 191.63 g/mol
InChI Key: WCODMVZQMPDUDD-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxybenzylamine hydrochloride is a chemical compound with the CAS Number: 1158269-22-7 . It has a molecular weight of 191.63 .


Molecular Structure Analysis

The IUPAC name for this compound is (3-fluoro-5-methoxyphenyl)methanamine hydrochloride . The InChI code is 1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 28 C .

Scientific Research Applications

Synthesis and Biological Activity

The chemical has been utilized in the synthesis of various compounds with potential biological activities. For instance, it has been involved in the creation of Pyrimidine derivatives linked with Morpholinophenyl, showcasing significant larvicidal activity against third instar larvae, indicating its role in the development of potential insecticides (Gorle et al., 2016). Furthermore, the synthesis of Imidazole derivatives bearing Isoxazole has shown potential antimicrobial properties, hinting at its use in developing new antimicrobial agents (Maheta et al., 2012).

Cytotoxic Activities

The compound has been a part of the synthesis of various Isatin derivatives, which have been evaluated for their cytotoxic activities against cancer cell lines like HeLa, SK-BR-3, and MCF-7, demonstrating its potential in cancer research (Reddy et al., 2013).

Catalyst in Organic Synthesis

It has been used in the creation of N,N-di-isopropylbenzylamineboronic acid derivatives, serving as catalysts for direct amide formation between carboxylic acids and amines. This demonstrates its significance in enhancing reactivity and facilitating organic synthesis processes (Arnold et al., 2008).

Development of Novel Polymers

The compound has contributed to the development of novel organopolyphosphazenes, which have shown promising results in the controlled release of drugs like indomethacin and 5-fluorouracil, highlighting its potential in drug delivery systems (Gudasi et al., 2006).

Anti-Inflammatory Properties

Research has identified certain derivatives, such as LJP 1586, as potent inhibitors of Semicarbazide-Sensitive Amine Oxidase (SSAO) activity, showing significant anti-inflammatory effects in vivo and supporting its therapeutic potential in inflammation-related conditions (O'Rourke et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name

(3-fluoro-5-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c1-11-8-3-6(5-10)2-7(9)4-8;/h2-4H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCODMVZQMPDUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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